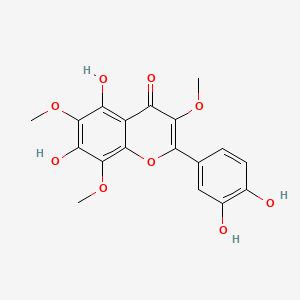

5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone

Overview

Description

5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone is a primary reference substance with assigned absolute purity . It is a type of flavonoid .

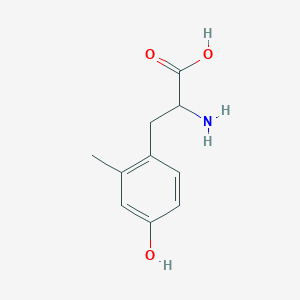

Molecular Structure Analysis

The molecular formula of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone is C18H16O9 . Its structure includes a chromen-4-one backbone and several hydroxy and methoxy groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 376.31 . More detailed physical and chemical properties are not provided in the sources I found.Scientific Research Applications

DNA Topoisomerase IIα Inhibition and Anti-HIV ActivityResearch on flavones similar to 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone has shown promising results in inhibiting DNA topoisomerase IIα, a key enzyme in DNA replication. This inhibition is linked to the observed cytotoxic effects in certain cell lines. Additionally, some flavones in this category have demonstrated anti-HIV-1 activity, highlighting their potential in antiviral

Scientific Research Applications of this compound

DNA Topoisomerase IIα Inhibition and Anti-HIV Activity

Research on flavones similar to this compound has shown promising results in inhibiting DNA topoisomerase IIα, a key enzyme in DNA replication. This inhibition is linked to the observed cytotoxic effects in certain cell lines. Additionally, some flavones in this category have demonstrated anti-HIV-1 activity, highlighting their potential in antiviral research. Notably, compounds like this compound show considerable activity against HIV-1 reverse transcriptase, indicating their relevance in HIV treatment research (Kongkum et al., 2012).

Metabolic Identification in Rat Urine

The metabolism of this compound (TMF) has been explored using an isotope-labeling method and ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry. This research is crucial for understanding the pharmacokinetics of TMF in organisms, providing insights into how it is processed and the formation of its metabolites. The identification of TMF metabolites in rat urine is a step forward in understanding its biological implications (Lu et al., 2012).

Antitumor Activity

Studies have demonstrated the antitumor potential of flavones similar to this compound. These compounds have shown to inhibit farnesyl protein transferase and suppress the proliferation of tumor cell lines. Their efficacy in inhibiting neovascularization in certain assays further supports their potential role in cancer therapy (Seo et al., 2003).

Structural and Chemical Analysis

In-depth structural analysis of this compound and related compounds has been conducted to understand their chemical properties. This research is foundational for understanding how the structural elements of these flavones contribute to their biological activities. Studies like X-ray crystallography provide insights into the molecular structure, essential for drug design and synthesis (Xiong et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone are currently unknown. This compound is a flavonoid , a class of compounds known for their diverse effects on cellular function. Flavonoids often interact with proteins involved in signal transduction, enzyme activity, and cell cycle regulation.

Biochemical Analysis

Biochemical Properties

Flavonoids, the class of compounds it belongs to, are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Cellular Effects

Flavonoids are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Flavonoids can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 5,7,3’,4’-Tetrahydroxy-3,6,8-trimethoxyflavone in animal models have not been reported in the literature .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O9/c1-24-16-11(21)10-12(22)17(25-2)14(7-4-5-8(19)9(20)6-7)27-15(10)18(26-3)13(16)23/h4-6,19-21,23H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOSHVWNBJZOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30977019 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61451-85-2 | |

| Record name | NSC 618933 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061451852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6,8-trimethoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7,3',4'-TETRAHYDROXY-3,6,8-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA2ZC95Z9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

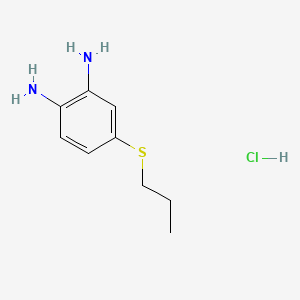

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate](/img/structure/B1609175.png)